molecular formula C22H22N2O2S B11323744 1-(3-methoxyphenyl)-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

1-(3-methoxyphenyl)-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11323744
M. Wt: 378.5 g/mol
InChI Key: QTWAPJJTWPFRQD-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-4-{[(3-Methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic compound with a unique structure that combines a cyclopentapyrimidine core with methoxyphenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-4-{[(3-Methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Cyclopentapyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Methylphenylmethylsulfanyl Group: This step often involves nucleophilic substitution reactions, where a suitable leaving group is replaced by the methylphenylmethylsulfanyl moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-4-{[(3-Methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Both electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings and the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various reduced derivatives of the original compound.

Scientific Research Applications

1-(3-Methoxyphenyl)-4-{[(3-Methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions.

    Industrial Applications: It may find use in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-4-{[(3-Methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)-4-{[(4-Methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one: Similar structure with a different position of the methyl group.

    1-(4-Methoxyphenyl)-4-{[(3-Methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one: Similar structure with a different position of the methoxy group.

Uniqueness

1-(3-Methoxyphenyl)-4-{[(3-Methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H22N2O2S

Molecular Weight

378.5 g/mol

IUPAC Name

1-(3-methoxyphenyl)-4-[(3-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C22H22N2O2S/c1-15-6-3-7-16(12-15)14-27-21-19-10-5-11-20(19)24(22(25)23-21)17-8-4-9-18(13-17)26-2/h3-4,6-9,12-13H,5,10-11,14H2,1-2H3

InChI Key

QTWAPJJTWPFRQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC(=O)N(C3=C2CCC3)C4=CC(=CC=C4)OC

Origin of Product

United States

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